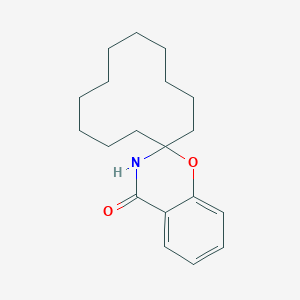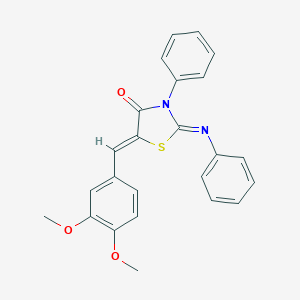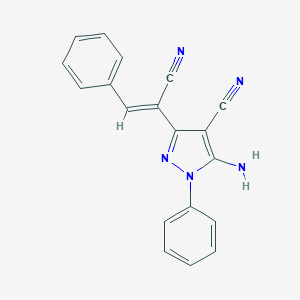
Ebna1-IN-SC7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EBNA1-IN-SC7 is a selective inhibitor of Epstein-Barr nuclear antigen 1 (EBNA1), a protein encoded by the Epstein-Barr virus (EBV). This compound interferes with the DNA binding activity of EBNA1, making it a valuable tool in research related to EBV-associated cancers .
Preparation Methods
The synthesis of EBNA1-IN-SC7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature.
Chemical Reactions Analysis
EBNA1-IN-SC7 primarily undergoes reactions that involve its interaction with EBNA1. The compound is known to block transcriptional activation of EBNA1 and inhibit the trans-activation of Zta, another EBV-encoded protein . The major product formed from these reactions is the inhibited EBNA1-DNA complex, which prevents the virus from maintaining its genome during latent infection .
Scientific Research Applications
EBNA1-IN-SC7 is extensively used in scientific research, particularly in the study of EBV-related cancers. It has been shown to completely block the transcriptional activation of EBNA1 and significantly inhibit the trans-activation of Zta in cell-based assays . This makes it a valuable tool for understanding the role of EBNA1 in viral genome maintenance and its potential as a therapeutic target. Additionally, this compound is used in high-throughput screening assays to identify other potential inhibitors of EBNA1 .
Mechanism of Action
The mechanism of action of EBNA1-IN-SC7 involves its selective inhibition of EBNA1-DNA binding activity. By binding to EBNA1, the compound prevents the protein from interacting with the viral DNA, thereby inhibiting the transcriptional activation of viral genes necessary for the maintenance of the viral genome . This disruption of EBNA1 function leads to a reduction in the viral genome copy number and impairs the ability of the virus to persist in infected cells .
Comparison with Similar Compounds
EBNA1-IN-SC7 is one of several compounds that target EBNA1. Other similar compounds include LB7 and VK-1727, which also inhibit EBNA1-DNA binding but with varying degrees of potency . LB7, for example, has been shown to have a more potent inhibitory activity compared to this compound . this compound remains unique due to its specific binding characteristics and its effectiveness in blocking EBNA1 transcriptional activation .
Properties
Molecular Formula |
C20H16BrNO5S |
|---|---|
Molecular Weight |
462.3g/mol |
IUPAC Name |
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate |
InChI |
InChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3 |
InChI Key |
SSARAOHVKXASDW-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-Bromofuran-2-yl)-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B414076.png)

![10,10-dichloro-N-(4-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B414080.png)
![N-{2-[hydroxy(oxido)amino]phenyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B414083.png)

![4-({3-nitrophenyl}diazenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414085.png)


![5-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B414089.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414091.png)
![4-[(3-hydroxyphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414092.png)

